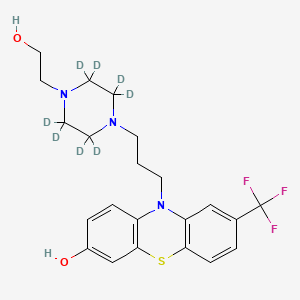

7-Hydroxy Fluphenazine-d8

Description

Contextualization of Fluphenazine (B1673473) Metabolism and its Significance in Pharmacological Studies

Fluphenazine is a potent antipsychotic medication from the phenothiazine (B1677639) class, primarily used in the management of schizophrenia. jmedchem.comjmedchem.com Like many drugs, fluphenazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, before being excreted from the body. jmedchem.compatsnap.com This metabolic process converts the parent drug into several other compounds, known as metabolites.

The main metabolites of fluphenazine include fluphenazine sulfoxide (B87167), N-deshydroxyethylfluphenazine, and 7-hydroxyfluphenazine (B30106). nih.gov Research has shown that these metabolites can be detected in various tissues and plasma. nih.gov Understanding the formation, distribution, and activity of these metabolites is crucial for several reasons:

Individual Variability : The rate and pattern of metabolism can vary significantly among individuals, leading to different levels of the parent drug and its metabolites. This can impact both the efficacy and the side effects of the drug. nih.gov

Drug Monitoring : Measuring the levels of fluphenazine and its key metabolites in a patient's plasma can help in therapeutic drug monitoring, ensuring that concentrations are within an effective range. nih.gov

Rationale for Stable Isotope-Labeled Metabolites in Drug Discovery and Development

In drug discovery and development, precise and accurate measurement of drugs and their metabolites in biological samples (like blood, plasma, or urine) is essential. nih.govnih.gov This is where stable isotope-labeled compounds, such as those containing deuterium (B1214612), become critically important. nih.govresearchgate.net

The key reasons for using stable isotope-labeled internal standards are:

Enhanced Accuracy in Mass Spectrometry : Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying substances in complex biological mixtures. nih.gov A stable isotope-labeled version of the analyte (the substance being measured) is added to the sample as an internal standard. sigmaaldrich.com Because the labeled standard is chemically almost identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis. sigmaaldrich.comwaters.com This helps to correct for any loss of substance during these steps and for variations in the instrument's signal, a phenomenon known as the "matrix effect". waters.com

Improved Precision and Reliability : Using a stable isotope-labeled internal standard significantly improves the precision and reliability of quantitative analysis, especially when dealing with the inherent variability of patient samples. nih.gov

No Isotopic Interference : The mass difference between the deuterated standard and the natural compound allows the mass spectrometer to distinguish between them, preventing interference and ensuring that each is measured accurately. sigmaaldrich.com

Safety : Unlike radioactive isotopes, stable isotopes like deuterium are not radioactive and are safe to use in human studies, which is a significant advantage in clinical research. nih.gov

The process of replacing hydrogen with deuterium is known as "deuteration". youtube.com This modification provides the necessary mass shift for detection without significantly altering the chemical properties of the molecule, making it an ideal internal standard. princeton.eduspectroscopyonline.com

Overview of 7-Hydroxy Fluphenazine-d8 as a Critical Research Standard and Probe

This compound serves as a specialized tool for researchers studying fluphenazine. Its primary application is as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart, 7-hydroxyfluphenazine, in biological matrices. pharmaffiliates.com

The specific research applications include:

Pharmacokinetic Studies : By enabling the precise measurement of 7-hydroxyfluphenazine levels over time, the deuterated standard helps researchers accurately determine how the metabolite is absorbed, distributed, metabolized, and excreted (ADME studies).

Metabolic Pathway Investigation : It is used to investigate the specific metabolic pathways of fluphenazine in the body.

Toxicology Assessment : The standard aids in assessing the toxicity and safety profile of fluphenazine and its metabolites by allowing for accurate concentration measurements in toxicology studies.

Proteomics : In the broader field of proteomics, labeled compounds can be used to study protein interactions and functions.

By providing a reliable method for quantification, this compound helps to ensure the quality and accuracy of data in clinical and non-clinical research, ultimately contributing to a better understanding of fluphenazine's pharmacology.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1285980-02-0 pharmaffiliates.com |

| Molecular Formula | C₂₂H₁₈D₈F₃N₃O₂S scbio.cn |

| Molecular Weight | 461.57 g/mol scbio.cn |

| IUPAC Name | 10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |

| Synonyms | 10-[3-[4-(2-Hydroxyethyl)-1-(piperazinyl]-d8)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol; 4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1-(piperazine-d8)ethanol; SQ 11426-d8 pharmaffiliates.com |

Table 2: Applications of this compound in Research

| Application Area | Description |

| Internal Standard | Serves as a stable isotope-labeled internal standard for the accurate quantification of 7-hydroxyfluphenazine in biological samples using mass spectrometry. |

| Pharmacokinetics (ADME) | Used to study the absorption, distribution, metabolism, and excretion of the fluphenazine metabolite. |

| Metabolic Pathway Analysis | Helps in the investigation and elucidation of the metabolic pathways of fluphenazine. |

| Toxicology | Aids in assessing the toxicity profile of fluphenazine and its metabolites by enabling precise concentration measurements. |

| Proteomics Research | Can be used as a labeled compound to investigate protein interactions and functions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26F3N3O2S |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |

InChI Key |

XVCSDQAFEIGVBC-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Characterization for Research Applications

Strategies for Deuteration of 7-Hydroxy Fluphenazine (B1673473)

The introduction of deuterium (B1214612) into the 7-Hydroxy Fluphenazine structure is a key modification that enhances its utility as a stable isotope-labeled internal standard, particularly in pharmacokinetic and metabolic studies. The deuterium labeling stabilizes the molecule against metabolic degradation and minimizes isotopic interference in mass spectrometry. The primary strategies for creating 7-Hydroxy Fluphenazine-d8, where eight hydrogen atoms are replaced by deuterium, involve direct exchange protocols or catalytic reactions.

Hydrogen-Deuterium Exchange Protocols

Hydrogen-Deuterium (H-D) exchange represents a fundamental approach for replacing hydrogen atoms with deuterium. General methodologies for deuterating aromatic compounds can involve acid or base treatments, supercritical heating, or transition metal catalysis. google.com A common method involves heating the aromatic compound in deuterium oxide (D₂O) with a transition metal catalyst at elevated temperatures (120° C or greater) and pressures (50 psi or greater). google.com While effective for aromatic rings, the specific deuteration of this compound occurs on the piperazine (B1678402) ethanol (B145695) side chain. Therefore, synthesis is more likely to rely on building-block approaches where a pre-deuterated segment is incorporated. nih.gov The use of deuterated starting materials, such as d₅-pyridine in other syntheses, allows for the production of custom deuteration patterns with high isotopic purity. nih.gov

Catalytic Deuteration Utilizing Specific Reagents and Solvents

Catalytic deuteration offers a more precise and efficient route for synthesizing this compound. This method can employ transition metal catalysts, such as nickel nanoparticles generated in-situ from air-stable precursors, with deuterium gas (D₂) serving as the isotopic source. chemrxiv.org This technique is particularly effective for the deuteration of azines (heterocycles containing nitrogen), a category that includes the piperazine ring found in fluphenazine. chemrxiv.org The synthesis of this compound specifically involves the catalytic deuteration of the piperazine moiety, resulting in the replacement of eight hydrogen atoms. The process likely involves the use of deuterated solvents, such as acetone-d₆, DMSO-d₆, or methanol-d₄, to facilitate the exchange reaction. google.com

| Parameter | Description | Reference |

| Isotopic Source | Deuterium Gas (D₂) | chemrxiv.org |

| Catalyst | Transition Metals (e.g., Nickel Nanoparticles) | chemrxiv.org |

| Deuterated Positions | Piperazine Ring Side Chain | |

| Number of Deuterium Atoms | 8 |

Advanced Functionalization Techniques for Chemical Modification

The 7-hydroxy group on the phenothiazine (B1677639) core of this compound is a prime target for chemical modification to create new derivatives for research purposes. synzeal.com Advanced functionalization techniques can alter the molecule's properties or attach it to other molecules. One such method is esterification, which can be achieved through a coupling reaction. mdpi.com For instance, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent can create an ester bond between the hydroxyl group and a carboxylic acid, such as various cinnamic acids. mdpi.com This type of modification prevents proton transfer reactions that typically occur at the hydroxyl group in response to pH changes, thereby enhancing the chromatic stability of the resulting dye over a broad pH range. mdpi.com This demonstrates a viable strategy for creating novel, stable derivatives of this compound for specialized analytical applications. mdpi.com

Rigorous Analytical Characterization for Structural Elucidation and Purity Assessment

To confirm the identity, structure, and isotopic purity of synthesized this compound, a suite of rigorous analytical techniques is employed.

High-Resolution Mass Spectrometry-Based Confirmation (e.g., Fast Atom Bombardment, Daughter Ion Analysis, Electron Impact, Chemical Ionization)

High-resolution mass spectrometry (HRMS) is essential for confirming the successful deuteration and determining the precise mass of this compound. The non-deuterated form has a molecular formula of C₂₂H₂₆F₃N₃O₂S and a molecular weight of approximately 453.5 g/mol . nih.gov The d8 variant has a molecular formula of C₂₂H₁₈D₈F₃N₃O₂S and a corresponding increase in molecular weight. synzeal.com

Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quantitative analysis. researchgate.net Daughter ion analysis (tandem MS) is particularly crucial for confirming the location of the deuterium atoms. By inducing fragmentation of the parent ion, the masses of the resulting fragments reveal which parts of the molecule contain the deuterium labels, confirming that deuteration occurred on the piperazine ring as intended.

| Property | 7-Hydroxy Fluphenazine | This compound | Reference |

| Molecular Formula | C₂₂H₂₆F₃N₃O₂S | C₂₂H₁₈D₈F₃N₃O₂S | synzeal.comnih.gov |

| Molecular Weight | ~453.5 g/mol | ~461.6 g/mol | nih.gov |

| Monoisotopic Mass | 453.16978274 Da | 461.219996 Da (Calculated) | nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring would be absent. The integration of the remaining proton signals would confirm the ratio of protons in the rest of the molecule. For comparison, a related compound, 7-Hydroxy-4-methyl-chromen-2-one, shows characteristic aromatic and methyl proton signals in its ¹H-NMR spectrum. rsc.org

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would show the expected number of carbon signals for the molecular backbone. The signals for the carbon atoms directly bonded to deuterium on the piperazine ring would be significantly affected. They would appear as multiplets due to carbon-deuterium (C-D) coupling and would have a lower intensity. This provides definitive evidence of the locations of deuteration.

| Technique | Expected Observation for this compound |

| ¹H-NMR | Absence of signals corresponding to the 8 protons on the piperazine ring. |

| ¹³C-NMR | Appearance of multiplets with reduced intensity for the carbon atoms bonded to deuterium in the piperazine ring. |

Scalable Production Workflows for Academic and Industrial Research Supply

The provision of this compound for research purposes, particularly as an internal standard for pharmacokinetic and metabolic studies, necessitates robust and scalable synthetic workflows. usask.ca Production for academic and industrial supply focuses on ensuring high isotopic purity, chemical purity, and batch-to-batch consistency. The methodologies employed range from laboratory-scale custom syntheses to larger, more efficient production runs designed to meet broader research demands. The overarching strategies can be broadly categorized into two main approaches: the use of deuterated building blocks in a linear synthesis or late-stage isotopic labeling of a precursor molecule.

Synthetic Strategies

The synthesis of deuterated phenothiazines like this compound is a specialized field. For multi-gram or kilogram-scale production, a common industrial strategy involves adapting established, scalable routes for the parent drug, fluphenazine. researchgate.net A validated, large-scale synthesis of fluphenazine hydrochloride has been developed, which can be modified to incorporate deuterated starting materials. researchgate.net This "building block" approach provides precise control over the location of the deuterium labels.

A key method for introducing deuterium into the piperazine ring, which is the location of the eight deuterium atoms in this compound, involves the reduction of an appropriate imide precursor. Specifically, a precursor such as 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine can be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This reaction effectively incorporates four deuterium atoms into the piperazine ring. nih.gov A similar strategy has been successfully used to synthesize [2H4]7-hydroxytrifluoperazine, a closely related phenothiazine metabolite. usask.ca

Alternatively, modern and environmentally benign methods are being developed that could be applied to scalable workflows. One such technique is a palladium-catalyzed hydrogen-deuterium (H-D) exchange reaction. nih.gov This approach uses heavy water (D₂O) as the deuterium source and can generate deuterium gas in situ with the addition of aluminum powder. nih.gov This method offers high efficiency and selectivity under relatively mild conditions, making it an attractive option for industrial-scale production due to its safety and the lower cost of D₂O compared to other deuterium sources. nih.gov

For transitioning from laboratory to industrial scale, continuous-flow synthesis represents a significant advancement over traditional batch processing. researchgate.net This technology allows for the efficient and controlled synthesis of phenothiazine scaffolds by pumping the reactants through temperature-controlled reactors, which can significantly increase throughput and consistency for large-scale supply. researchgate.net

The table below summarizes the primary synthetic methodologies applicable to the production of this compound.

| Synthetic Strategy | Description | Key Reagents & Conditions | Advantages | Reference |

| Building Block Synthesis | Incorporation of deuterated precursors into a linear synthesis route. | Deuterated piperazine derivatives; N-alkylation with a phenothiazine core. | Precise control of label position; adaptable from known scalable syntheses. | researchgate.net |

| Imide Reduction | Reduction of a piperazine-dione precursor to form the deuterated piperazine ring. | Lithium aluminum deuteride (LiAlD₄); suitable ester or imide precursors. | High deuteration efficiency for specific molecular locations. | usask.canih.gov |

| Catalytic H-D Exchange | Late-stage isotopic exchange on a pre-formed molecule using a catalyst. | Pd/C catalyst, D₂O, Aluminum powder; Microwave irradiation. | "Greener" chemistry; uses inexpensive deuterium source; high selectivity. | nih.gov |

| Continuous-Flow Synthesis | Pumping reactants through a coil reactor at controlled temperature and residence time. | Utilizes standard reagents but in a continuous, automated system. | High throughput, improved safety, and batch consistency for industrial scale. | researchgate.net |

Purification and Characterization for Research Supply

Regardless of the synthetic route, the final compound must meet stringent purity specifications for use in sensitive analytical applications. synzeal.com The crude product is typically purified using techniques like silica (B1680970) gel column chromatography. researchgate.net The purity of the final product is a critical parameter, with research-grade materials often achieving a purity of over 95% as determined by High-Performance Liquid Chromatography (HPLC). ijps.in

Characterization is essential to confirm the structural integrity and isotopic enrichment of the compound. A combination of analytical techniques is employed:

Mass Spectrometry (MS): Confirms the molecular weight, which will be higher than the non-deuterated analogue, and helps determine the level of deuterium incorporation. usask.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR can be used to confirm the presence and location of deuterium atoms. nih.gov

Suppliers of research chemicals provide this characterization data in a Certificate of Analysis to assure end-users of the product's quality and identity. synzeal.com

The table below outlines the typical quality control parameters for research-grade this compound.

| Parameter | Method | Typical Specification | Purpose | Reference |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | > 95% | Ensures that analytical results are not confounded by chemical impurities. | ijps.in |

| Isotopic Purity | Mass Spectrometry (MS) | > 96% | Confirms the degree of deuterium incorporation and minimizes isotopic interference in assays. | usask.ca |

| Structure Confirmation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Consistent with proposed structure | Verifies the chemical structure and the precise location of the deuterium labels. | nih.govresearchgate.net |

| Identity | CAS Number | 1285980-02-0 | Provides a unique identifier for the specific deuterated compound. | pharmaffiliates.comscbio.cn |

Metabolic Pathways and Biotransformation Dynamics

Phase I Metabolism: Hydroxylation of Fluphenazine (B1673473) to 7-Hydroxy Fluphenazine

Phase I metabolism of fluphenazine introduces a hydroxyl group onto the aromatic ring, a critical step that increases the molecule's polarity and prepares it for subsequent Phase II reactions. mdpi.com

Enzymatic Systems Mediating Aromatic Hydroxylation (e.g., Cytochrome P450 Isoforms)

The selective hydroxylation of aromatic compounds like fluphenazine is a complex chemical reaction primarily mediated by biocatalytic oxygen transfer. nih.gov The main enzymatic players in this process are the heme-containing cytochrome P450 (CYP) monooxygenases. mdpi.comnih.gov These enzymes utilize molecular oxygen (O2) to introduce an oxygen atom into the aromatic structure of fluphenazine. nih.gov

While multiple CYP isoforms are involved in the metabolism of various antipsychotic drugs, specific isoforms show predominance in certain reactions. mdpi.comnih.gov For instance, in the metabolism of the related phenothiazine (B1677639) thioridazine, CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary catalyst for mono-2- and di-2-sulfoxidation. nih.gov Although the specific P450 isoforms responsible for the 7-hydroxylation of fluphenazine are not definitively detailed in the provided results, the general mechanism of CYP-mediated aromatic hydroxylation is well-established. nih.govnih.gov The investigation of CYP-mediated metabolism is crucial for understanding drug clearance and potential drug-drug interactions. nih.gov

Identification of 7-Hydroxylation as a Primary Metabolic Route

Following administration, fluphenazine undergoes several metabolic transformations, with 7-hydroxylation being a significant pathway. nih.govnih.gov In studies involving rats, 7-hydroxyfluphenazine (B30106) (7-OH-FLU) was identified as a key phase-I metabolite in various tissues, including plasma, liver, kidney, and brain. nih.gov Although fluphenazine sulfoxide (B87167) (FLU-SO) was found to be the major metabolite in brain regions, 7-OH-FLU was consistently detected, indicating its role as a primary metabolite. nih.gov Further confirmation of 7-hydroxylation as a primary metabolic route comes from the analysis of rat bile, where 7-HOFLU was isolated and identified alongside fluphenazine sulfoxide and unmetabolized fluphenazine. nih.gov

Phase II Metabolism: Conjugation of 7-Hydroxy Fluphenazine

Phase II metabolism involves the conjugation of the newly formed hydroxyl group of 7-hydroxy fluphenazine with endogenous molecules, most notably glucuronic acid. This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion from the body. taylorandfrancis.comnih.gov

Glucuronidation Pathway: Formation of 7-Hydroxy-beta-D-O-glucuronyl-fluphenazine

The primary Phase II metabolite of 7-hydroxy fluphenazine is 7-hydroxy-beta-D-O-glucuronyl-fluphenazine. nih.govnih.gov This glucuronide conjugate is formed by linking glucuronic acid to the aromatic hydroxyl group of 7-hydroxyfluphenazine. nih.govnih.gov In vitro studies using a rabbit hepatic microsomal immobilized enzyme system have demonstrated the efficient conversion of 7-hydroxyfluphenazine to this phenolic ether glucuronide, which was the sole product of the reaction. nih.gov There was no evidence of conjugation at the primary alcohol group of the fluphenazine side-chain or the formation of quaternary ammonium-linked glucuronides. nih.gov

Investigation of UDP-Glucuronosyltransferase (UGT) Activity and Specificity

The enzymatic reaction of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov The UGT superfamily consists of several isoforms with varying substrate specificities. nih.gov While the specific UGT isoforms responsible for the glucuronidation of 7-hydroxyfluphenazine are not explicitly identified in the provided search results, studies on similar hydroxylated compounds like hydroxypropranolol show that multiple UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, can be involved in the glucuronidation of hydroxylated metabolites. nih.gov The liver is the primary site of glucuronidation due to its high concentration and diversity of UGT enzymes. nih.gov

Detection and Characterization of Glucuronide Conjugates in Biological Systems (e.g., in vitro models, animal excretion studies)

The detection and characterization of glucuronide conjugates are essential for understanding the complete metabolic profile of a drug. In rat bile, following the administration of fluphenazine, 7-hydroxyfluphenazine ring glucuronide was successfully isolated and identified using high-performance liquid chromatography (HPLC) and fast atom bombardment mass spectrometry (FAB/MS). nih.gov In vitro biosynthesis using a rabbit hepatic microsomal immobilized enzyme system yielded a significant amount (60%) of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine, the structure of which was confirmed by mass spectrometry and NMR spectroscopy. nih.gov The direct measurement of glucuronide metabolites in biological samples is often achieved using highly selective and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Table of Metabolites and Their Detection Methods

| Metabolite | Detection/Analysis Method | Biological System |

| 7-Hydroxyfluphenazine (7-OH-FLU) | Radioimmunoassay (RIA) | Rat plasma, liver, kidney, fat, brain nih.gov |

| 7-Hydroxyfluphenazine (7-HOFLU) | HPLC, Fast Atom Bombardment Mass Spectrometry (FAB/MS) | Rat bile nih.gov |

| 7-Hydroxy-beta-D-O-glucuronyl-fluphenazine | Mass Spectrometry (FAB, daughter ion analysis, EI, CI), 1H-NMR, 13C-NMR Spectroscopy | Rabbit hepatic microsomal immobilized enzyme system (in vitro) nih.gov |

| 7-Hydroxyfluphenazine ring glucuronide | HPLC, Fast Atom Bombardment Mass Spectrometry (FAB/MS) | Rat bile nih.gov |

Deuterium (B1214612) Isotope Effects on Metabolic Stability and Clearance

The strategic replacement of hydrogen with deuterium at metabolically labile positions in a molecule can lead to a stronger chemical bond (C-D versus C-H). This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug biotransformation mediated by enzymes such as the cytochrome P450 system.

Assessment of Reduced Metabolic Degradation in In Vitro Models (e.g., microsomal assays)

In vitro models, particularly liver microsomal assays, are a standard method for evaluating the metabolic stability of new chemical entities. These assays contain a mixture of drug-metabolizing enzymes and allow for the determination of a compound's intrinsic clearance. When comparing a deuterated compound to its non-deuterated counterpart, a lower rate of metabolism in these assays is indicative of a positive deuterium isotope effect.

Comparative Analysis of Plasma Half-Life in Preclinical Models with Deuterated and Non-Deuterated Analogs

Following in vitro assessment, preclinical animal models are utilized to understand the in vivo pharmacokinetics of a drug candidate. A comparative analysis of the plasma half-life of a deuterated compound and its non-deuterated analog can provide crucial insights into how the observed in vitro metabolic stability translates to an in vivo setting. A longer plasma half-life for the deuterated version would suggest a reduced clearance and potentially a longer duration of action.

Specific preclinical studies providing a comparative analysis of the plasma half-life of 7-Hydroxy Fluphenazine-d8 and non-deuterated 7-Hydroxy Fluphenazine are not available in the published scientific literature. Consequently, a data table presenting these comparative preclinical pharmacokinetic parameters cannot be compiled.

Pharmacological Modulatory Mechanisms and Receptor Interactions in Research Contexts

Investigation of Dopamine (B1211576) Receptor Antagonism as a Core Mechanism

The principal mechanism of action for 7-Hydroxy Fluphenazine (B1673473), similar to its parent compound, is antagonism of dopamine receptors. ontosight.ai Research indicates that its psychotropic effects are exerted through the blockade of both presynaptic and postsynaptic dopamine receptors. nih.gov This action in the brain's mesolimbic pathway is believed to underlie its antipsychotic properties. ontosight.ai

While dopamine receptor antagonism is the core mechanism, specific quantitative data on the binding affinity (e.g., Ki values) of 7-Hydroxy Fluphenazine for dopamine D1 and D2 receptors from in vitro assays are not well-established in the scientific literature. ontosight.ai Its potency and efficacy relative to Fluphenazine have not been definitively characterized. ontosight.ai

For context, the parent compound, Fluphenazine, is a potent antagonist at both D1 and D2 receptor subtypes, with a slightly higher affinity for the D2 receptor.

Table 1: Dopamine Receptor Binding Affinity of Fluphenazine

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D1 | 2.3 |

| Dopamine D2 | 0.4 |

This table displays data for the parent compound, Fluphenazine, to provide a comparative context.

Exploration of Interactions with Other Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine (B1679862) Receptors)

Detailed research into the binding profile of 7-Hydroxy Fluphenazine at other neurotransmitter receptors, such as serotonin and norepinephrine systems, is limited. While many antipsychotics interact with a wide array of receptors, specific studies defining the affinity of this particular metabolite for non-dopaminergic sites are not extensively available in the public domain.

Assessment of Contributions to Central Nervous System (CNS) Activity in Preclinical Models (e.g., behavioral assays for locomotor activity, catalepsy, receptor occupancy studies)

Table 2: Summary of Preclinical CNS Effects of 7-Hydroxy Fluphenazine

| Preclinical Model | Assay | Observed Effect |

|---|---|---|

| Mouse | Open-Field Behavior | Inhibition of activity |

| Mouse | Methamphetamine-induced Hyperactivity | Inhibition of activity |

| Mouse | Catalepsy Induction | Elicited catalepsy |

Studies on Enzyme Interaction Potential (e.g., Cytochrome P450 interactions as substrates or inhibitors)

7-Hydroxy Fluphenazine is the product of Phase I metabolism of its parent drug, Fluphenazine. ontosight.ai Specifically, it is formed through a hydroxylation reaction mediated by Cytochrome P450 (CYP) enzymes in the liver. ontosight.ai The primary enzymes responsible for the metabolism of Fluphenazine are CYP2D6 and, to a lesser extent, CYP3A4. scribd.com

Information regarding the potential of 7-Hydroxy Fluphenazine to act as either a substrate for further metabolism or as an inhibitor of CYP enzymes is not well-documented. It is known to be conjugated with glucuronic acid (a Phase II reaction) to form 7-hydroxyfluphenazine (B30106) glucuronide, which facilitates its excretion. epdf.pubwdh.ac.id

Advanced Analytical Methodologies and Applications in Quantitative Research

Utilization as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry

The fundamental principle behind the utility of 7-Hydroxy Fluphenazine-d8 as an internal standard lies in its isotopic labeling. The incorporation of eight deuterium (B1214612) atoms results in a distinct mass-to-charge ratio (m/z) from the native analyte, allowing for simultaneous detection and quantification by a mass spectrometer. As a SIL-IS, it is added at a known concentration to samples at an early stage of analysis, ideally before any extraction or processing steps. This allows it to co-elute with the analyte of interest during chromatography and experience similar ionization effects in the mass spectrometer's source, thereby correcting for variations throughout the analytical process.

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex, containing a multitude of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a SIL-IS like this compound is a highly effective strategy to mitigate these effects. scispace.com Since the SIL-IS and the analyte have nearly identical chemical properties, they are affected by the matrix in a very similar manner. By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement is effectively normalized, leading to a more accurate measurement of the analyte's concentration.

Isotopic interference, where naturally occurring isotopes of the analyte contribute to the signal of the SIL-IS, or vice versa, is a potential concern. However, the use of high-resolution mass spectrometry can typically resolve the signals of the analyte and the d8-labeled standard, minimizing such interference. The significant mass difference provided by the eight deuterium atoms in this compound further reduces the likelihood of isotopic overlap.

The co-extraction and co-elution of this compound with the unlabeled analyte ensures that any variability introduced during sample preparation and analysis is accounted for. This includes inconsistencies in extraction recovery, injection volume, and instrument response. By normalizing the analyte signal to the SIL-IS signal, the precision and reproducibility of the analytical method are significantly improved. This is crucial for obtaining reliable data in pharmacokinetic and other quantitative studies where small variations in concentration can have significant implications. The use of a stable isotope-labeled internal standard is widely regarded as the preferred approach for achieving the high level of precision required in regulated bioanalysis. scispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methods

The quantification of 7-Hydroxy Fluphenazine (B1673473) in biological matrices necessitates the development of highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its more advanced counterpart, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are the techniques of choice for this purpose. The development and validation of these methods are critical to ensure the reliability of the generated data.

A robust LC-MS/MS or UHPLC-MS/MS method for the quantification of 7-Hydroxy Fluphenazine using this compound as an internal standard would be validated for several key parameters:

Sensitivity: The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For metabolites like 7-Hydroxy Fluphenazine, which may be present at low concentrations, achieving a low LLOQ is essential.

Selectivity: The method must be able to differentiate the analyte and internal standard from other endogenous and exogenous components in the sample. This is typically achieved through a combination of chromatographic separation and the high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. This is established by analyzing calibration standards at multiple concentration levels.

Accuracy and Precision: The accuracy of the method refers to how close the measured concentration is to the true concentration, while precision describes the degree of variability in repeated measurements. Both are assessed by analyzing quality control samples at different concentration levels within the calibration range.

The following table illustrates the typical validation parameters for a hypothetical LC-MS/MS method for 7-Hydroxy Fluphenazine.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy (as % bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (as % CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Matrix Effect | Normalized to be within acceptable limits (typically <15% CV) |

| Recovery | Consistent and reproducible, though not required to be 100% |

The validated LC-MS/MS or UHPLC-MS/MS method can be applied to quantify 7-Hydroxy Fluphenazine in various complex biological matrices. The choice of matrix depends on the specific research question. For instance, plasma or serum samples are commonly used for pharmacokinetic studies to determine the time course of drug and metabolite concentrations in the systemic circulation. Brain tissue homogenates are analyzed in preclinical studies to understand the distribution of the metabolite to its site of action. The robustness of the method, particularly the use of this compound, is crucial for overcoming the challenges associated with these different and complex sample types.

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

In preclinical research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug and its metabolites is essential for predicting its efficacy and safety in humans. The accurate quantification of 7-Hydroxy Fluphenazine is a key component of these studies.

Preclinical PK studies, often conducted in animal models, aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a validated LC-MS/MS method with this compound, researchers can obtain precise concentration-time profiles of the metabolite in various biological fluids and tissues. This data is used to calculate important PK parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

The following table provides an example of the type of pharmacokinetic data that would be generated in a preclinical study.

| Pharmacokinetic Parameter | Hypothetical Value (e.g., in Rats) |

| Cmax (ng/mL) | 150 |

| Tmax (h) | 2 |

| AUC₀₋t (ng*h/mL) | 980 |

| t₁/₂ (h) | 8.5 |

This information is vital for establishing a correlation between the drug's dose, the resulting metabolite concentrations, and the observed pharmacological effects (pharmacodynamics). Understanding the PK/PD relationship of 7-Hydroxy Fluphenazine can help in designing clinical trials and optimizing dosing regimens. The use of this compound as an internal standard ensures the high quality and reliability of the bioanalytical data that underpins these critical preclinical assessments.

Elucidation of Absorption, Distribution, and Excretion (ADE) Pathways

Stable isotope-labeled compounds like this compound are instrumental in delineating the Absorption, Distribution, and Excretion (ADE) pathways of pharmaceuticals. While the deuterated compound itself is not the primary subject of these studies, its application in quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), allows for the precise tracking of the non-labeled 7-Hydroxy Fluphenazine.

In a typical ADE study, after administration of Fluphenazine, biological samples (such as plasma, urine, and feces) are collected over time. To accurately measure the concentration of 7-Hydroxy Fluphenazine in these complex matrices, a known amount of this compound is added to each sample as an internal standard. Due to its nearly identical chemical and physical properties to the native analyte, the deuterated standard co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass (due to the eight deuterium atoms) allows it to be distinguished from the non-labeled metabolite. This methodology corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy and precision in the quantification of the metabolite's concentration at various time points. The resulting concentration-time profiles are then used to model the ADE kinetics of Fluphenazine and its metabolites.

Determination of Tissue-Specific Distribution and Brain Penetration in Animal Models

Understanding the distribution of a drug and its metabolites into various tissues is critical, especially for centrally acting drugs like Fluphenazine. Research in animal models, such as rats, has been crucial in mapping the tissue-specific distribution of Fluphenazine and its metabolites, including 7-Hydroxy Fluphenazine. nih.gov These studies are vital for correlating drug concentrations at the site of action with pharmacological effects.

Pharmacokinetic studies have demonstrated that Fluphenazine readily crosses the blood-brain barrier. bbrc.in In studies investigating the distribution in rats, Fluphenazine and its metabolites were found in various tissues, with the liver showing the highest concentrations. nih.gov While the levels of 7-Hydroxy Fluphenazine in the brain were found to be relatively low compared to the parent drug, its presence is significant due to its pharmacological activity. nih.gov

Table 1: Physicochemical Properties of 7-Hydroxy Fluphenazine and its Deuterated Analog

| Property | 7-Hydroxy Fluphenazine | This compound |

| Chemical Formula | C₂₂H₂₆F₃N₃O₂S | C₂₂H₁₈D₈F₃N₃O₂S |

| Molecular Weight | 453.52 g/mol | 461.57 g/mol |

| Isotopic Purity | Not Applicable | Typically >98% |

| Primary Application | Analyte | Internal Standard |

| This table illustrates the key difference in molecular weight between the analyte and its deuterated internal standard, which is fundamental to its use in mass spectrometry-based quantification. |

Role in Metabolomics and Metabolic Profiling Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. In the context of drug development, metabolic profiling is crucial for understanding how a drug is transformed in the body, identifying potential drug-drug interactions, and assessing inter-individual variability in drug response.

While this compound is not directly used to discover new metabolic pathways, it plays a critical role in the quantitative aspect of metabolomics studies focused on Fluphenazine. By serving as a reliable internal standard, it allows for the accurate measurement of 7-Hydroxy Fluphenazine levels in the presence of a multitude of other endogenous and exogenous compounds. This is particularly important when comparing metabolic profiles across different patient populations or treatment groups. For example, chronic administration of Fluphenazine has been shown to alter the metabolism of monoamines in the rat brain. nih.govnih.gov Accurate quantification of drug metabolites alongside these endogenous neurotransmitter metabolites is key to understanding the complex biochemical changes induced by the drug.

Integration into Proteomics Workflows for Protein Interaction and Function Studies

Proteomics focuses on the large-scale study of proteins, including their expression, structure, and function. While the link between a small molecule like this compound and proteomics may not be immediately obvious, its role in quantitative analysis is again supportive.

In studies aiming to correlate drug and metabolite concentrations with changes in the proteome (e.g., expression levels of drug-metabolizing enzymes or receptor proteins), the accurate measurement of the drug and its metabolites is a prerequisite. By using this compound as an internal standard, researchers can obtain reliable concentration data for 7-Hydroxy Fluphenazine in the same samples that are being analyzed for protein expression changes. This allows for a more robust correlation between the pharmacokinetic and pharmacodynamic aspects of the drug, potentially revealing mechanisms of action or toxicity related to protein expression.

Radioimmunoassay (RIA) Applications for Metabolite Detection and Quantification

Before the widespread adoption of LC-MS, radioimmunoassay (RIA) was a key technology for the quantification of drugs and their metabolites in biological fluids. Highly specific antibodies are generated that can recognize and bind to the target analyte.

A radioimmunoassay for the 7-hydroxy metabolite of Fluphenazine has been developed and applied to monitor plasma levels in patients. nih.gov This method demonstrated sufficient sensitivity to detect low concentrations of the metabolite. nih.gov In the context of RIA, while a deuterated standard like this compound is not used in the same way as in mass spectrometry (as the antibody's specificity is based on chemical structure, not mass), the development and validation of such immunoassays often rely on highly pure, well-characterized reference standards of the analyte. Furthermore, comparative studies validating newer methods like LC-MS against established RIA procedures would utilize such standards to ensure accuracy and consistency between the different analytical platforms. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Specific Application of this compound | Research Finding Enabled |

| Pharmacokinetics | Internal standard for LC-MS quantification of 7-Hydroxy Fluphenazine in plasma. | Determination of absorption rates, half-life, and clearance of the metabolite. |

| Tissue Distribution | Internal standard for quantifying the metabolite in various tissues, including the brain. | Assessment of blood-brain barrier penetration and tissue-specific accumulation. nih.govbbrc.in |

| Metabolomics | Provides accurate quantitative data for targeted analysis of Fluphenazine metabolism. | Enables comparison of metabolic profiles between different study groups. |

| Clinical Monitoring | Facilitates accurate therapeutic drug monitoring of the active metabolite. | Helps in understanding the large interindividual variations in plasma levels of Fluphenazine and its metabolites. nih.gov |

| This interactive table summarizes the key applications of this compound in various research fields and the insights gained from its use. |

Comparative Research and Structure Activity Relationship Sar Studies

Comparison with Non-Deuterated Fluphenazine (B1673473) and its Other Metabolites.

The introduction of deuterium (B1214612) into the fluphenazine molecule, resulting in 7-Hydroxy Fluphenazine-d8, primarily influences its pharmacokinetic properties, particularly its metabolism, rather than its direct pharmacological action. nih.gov Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a more stable carbon-deuterium bond compared to a carbon-hydrogen bond. juniperpublishers.com This increased bond strength can slow down metabolic processes, specifically those mediated by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of many drugs. nih.govnih.gov

In the case of fluphenazine, one of its major metabolites is 7-hydroxyfluphenazine (B30106). researchgate.netnih.gov The formation of this metabolite involves hydroxylation at the 7th position of the phenothiazine (B1677639) ring. The deuteration in this compound is strategically placed to potentially slow down this metabolic pathway. This can result in a longer half-life and altered systemic exposure of the parent drug and its metabolites compared to non-deuterated fluphenazine. juniperpublishers.com

Structural Analogues and Their Biological Activity Profiles.

The biological activity of phenothiazine antipsychotics like fluphenazine is intrinsically linked to their chemical structure. nih.govniscpr.res.in Key structural features that determine their antipsychotic activity include:

The Phenothiazine Nucleus: The three-ring phenothiazine structure is crucial for its antipsychotic effect. youtube.com

Substitution at Position 2: The presence of an electron-withdrawing group, such as the trifluoromethyl group in fluphenazine, at position 2 of the phenothiazine ring enhances antipsychotic potency. nih.govyoutube.com

The Side Chain: A three-carbon alkyl chain connecting the phenothiazine nitrogen to the terminal amine is optimal for antipsychotic activity. youtube.comnih.gov The type of terminal amine group also influences potency, with piperazine (B1678402) side chains generally conferring greater potency. nih.govyoutube.com

Structural analogues of fluphenazine, such as chlorpromazine (B137089) and perphenazine, share the basic phenothiazine structure but differ in the substituent at position 2 and the nature of the side chain. These structural variations lead to differences in their biological activity profiles, including their antipsychotic potency and side effect profiles.

Comparative Analysis with Other Deuterated Phenothiazine and Antipsychotic Metabolites.

The strategy of deuteration to modify pharmacokinetic properties is not unique to fluphenazine and has been explored for other antipsychotic medications. nih.gov This approach aims to improve upon existing drugs by enhancing their metabolic stability and potentially reducing the formation of undesirable metabolites. juniperpublishers.com

Structural Similarities and Differences (e.g., 7-Hydroxy Perphenazine, 7-Hydroxy Quetiapine-d8).

7-Hydroxy Perphenazine: Perphenazine is another phenothiazine antipsychotic, structurally similar to fluphenazine. wikipedia.org It also undergoes hydroxylation to form 7-hydroxyperphenazine (B3061111). researchgate.net Both this compound and a hypothetical deuterated 7-hydroxyperphenazine would share the deuterated phenothiazine core, but differ in the substituent at position 2 (trifluoromethyl for fluphenazine, chloro for perphenazine) and the side chain structure. nih.govwikipedia.org

7-Hydroxy Quetiapine-d8: Quetiapine is an atypical antipsychotic with a dibenzothiazepine structure. nih.gov While not a phenothiazine, it shares some structural similarities. A deuterated version of its 7-hydroxy metabolite would involve deuterium incorporation into the core structure. The primary difference lies in the tricyclic core and the side chain, which would lead to distinct pharmacological profiles.

Contrasting Metabolic Fates and Pharmacological Properties.

The metabolic fate of deuterated antipsychotics can be complex and dependent on the specific site of deuteration and the enzymes involved. nih.gov While deuteration generally slows down metabolism, the extent of this effect and its impact on pharmacological properties can vary. juniperpublishers.comnih.gov

Elucidation of Structure-Activity Relationships (SAR) Related to Deuterium Labeling and Hydroxylation Position.

The structure-activity relationship (SAR) of phenothiazines has been extensively studied. nih.govniscpr.res.inyoutube.com The key takeaways regarding the impact of deuterium labeling and hydroxylation position are:

Deuterium Labeling: The introduction of deuterium is a subtle structural modification that does not typically alter the fundamental pharmacodynamic properties of a drug. nih.gov Its primary influence is on pharmacokinetics, specifically metabolic stability. juniperpublishers.com The position of deuterium labeling is critical; it must be at a site of metabolic attack to exert a significant kinetic isotope effect, slowing down the bond-breaking process during metabolism. nih.gov

Hydroxylation Position: Hydroxylation of the phenothiazine ring, particularly at the 7-position, can impact the drug's activity. escholarship.orgnih.gov Metabolites with a hydroxyl group at this position may have altered receptor binding affinities and pharmacological profiles compared to the parent compound. escholarship.org For instance, 7-hydroxy metabolites are often still active but may have different potencies or side effect profiles. researchgate.net

Implications for Rational Drug Design and Metabolite-Focused Research.

The study of deuterated metabolites like this compound has significant implications for the future of drug development:

Rational Drug Design: Understanding the metabolic pathways of drugs and the impact of deuteration allows for the rational design of new chemical entities with improved pharmacokinetic profiles. nih.govnih.gov By selectively deuterating metabolically vulnerable positions, medicinal chemists can create drugs with longer half-lives, potentially leading to less frequent dosing and improved patient compliance. juniperpublishers.com

Metabolite-Focused Research: This research highlights the importance of studying drug metabolites. Metabolites can be pharmacologically active and contribute to both the therapeutic effects and the adverse reactions of a drug. researchgate.net By characterizing the pharmacological profiles of metabolites and understanding how their formation can be modulated (e.g., through deuteration), researchers can develop safer and more effective medications. This approach, sometimes referred to as "metabolic switching," can be used to either increase the formation of desired active metabolites or decrease the formation of undesirable or toxic ones. juniperpublishers.com

Emerging Research Paradigms and Future Directions

Advancements in Synthetic Routes for Deuterated Complex Molecules

The synthesis of deuterated complex molecules like 7-Hydroxy Fluphenazine-d8 presents unique challenges. Historically, the synthesis of deuterated compounds relied on simple, commercially available deuterated precursors. nih.gov However, recent years have seen significant advancements in developing more efficient and selective methods for deuterium (B1214612) incorporation into complex organic scaffolds. nih.govacs.org

These advancements are crucial for producing compounds like this compound with high isotopic purity and in sufficient quantities for research. Modern synthetic strategies are moving beyond simple hydrogen-deuterium exchange and now include a variety of techniques such as:

Radical Deuteration: This method offers a mild and efficient way to install deuterium atoms. researchgate.net

Catalytic Methods: The use of transition metal catalysts, such as rhodium nanoparticles, facilitates the selective deuteration of various functional groups, including those found in complex pharmaceutical agents. researchgate.net

Flow Chemistry: Continuous flow conditions are being explored for deuteration reactions, offering advantages in terms of scalability, safety, and control over reaction parameters. researchgate.net

These evolving synthetic methodologies are not only making deuterated compounds more accessible but are also enabling the creation of novel deuterated analogs with precisely placed deuterium atoms to probe specific metabolic pathways. nih.gov

Application of In Silico Modeling for Predictive Metabolism and Interaction Analysis

In silico, or computational, modeling is becoming an indispensable tool in drug discovery and development, including for deuterated compounds. These models can predict how a molecule like this compound will be metabolized in the body and how it might interact with various enzymes and receptors.

For deuterated drugs, in silico modeling can help to:

Predict the Deuterium Kinetic Isotope Effect (DKIE): The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions catalyzed by enzymes like cytochrome P450 (CYP). musechem.comreddit.com In silico models can help predict the magnitude of this effect, which is crucial for anticipating changes in a drug's pharmacokinetic profile. musechem.comnih.gov

Identify Potential Metabolic Switching: Deuteration at one site of a molecule can sometimes lead to increased metabolism at another site, a phenomenon known as metabolic switching. nih.govjuniperpublishers.com Computational tools can help predict these alternative metabolic pathways. nih.gov

Analyze Receptor Binding: Molecular docking simulations can be used to predict how this compound binds to its target receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and whether deuteration affects this binding affinity. nih.govwikipedia.org

By providing these predictive insights, in silico modeling can help to rationalize the design of new deuterated compounds and prioritize them for further experimental investigation.

Role in Systems Pharmacology and Network-Based Drug Action Studies

Systems pharmacology takes a holistic view of drug action, considering the complex network of interactions between a drug, its metabolites, and various biological systems. Deuterated compounds like this compound can play a significant role in these studies.

The primary mechanism of action for antipsychotics like fluphenazine (B1673473) involves the blockade of dopamine D2 receptors. numberanalytics.comderangedphysiology.compatsnap.com However, they also interact with a range of other neurotransmitter systems, including serotonin, histamine, and adrenergic receptors. patsnap.compharmacologymentor.com This complex pharmacology contributes to both their therapeutic effects and their side effects. derangedphysiology.compharmacologymentor.com

Development of Novel Biosensors and Imaging Probes Incorporating Deuterated Metabolites

The ability to accurately measure the levels of drugs and their metabolites in the body is crucial for optimizing treatment. nih.govrsc.org There is a growing interest in the development of novel biosensors and imaging probes for this purpose, and deuterated compounds could play a key role in these technologies.

Biosensors:

Electrochemical and optical biosensors are being developed for the label-free detection of antipsychotic drugs and their metabolites. mdpi.comresearchgate.netnih.gov These sensors offer the potential for rapid, real-time monitoring, which could enable personalized medicine approaches. rsc.org

Deuterated standards like this compound are essential for the validation and calibration of these biosensors, ensuring the accuracy of the measurements.

Imaging Probes:

Deuterated metabolic imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance spectroscopy (MRS) to track the fate of deuterated compounds in the body. isotope.comnih.gov

By administering a deuterated probe, researchers can visualize and quantify metabolic pathways in three dimensions. isotope.comnih.gov

While currently focused on metabolic substrates like glucose, the principles of DMI could potentially be extended to track the distribution and metabolism of deuterated drugs like this compound. isotope.comnih.gov This would provide invaluable information about where the drug and its metabolites accumulate in the brain and other tissues.

Investigations into the Broader Biological Impact of Deuterium Substitution Beyond Pharmacokinetics

While the primary focus of deuteration in drug development has been on improving pharmacokinetics, there is a growing recognition that deuterium substitution can have broader biological effects. nih.govresearchgate.net The kinetic isotope effect can influence not only the rate of metabolism but also other enzymatic reactions and even non-enzymatic processes. musechem.comresearchgate.net

Future research in this area will likely explore:

Effects on Target Binding and Receptor Occupancy: While generally considered to be minimal, subtle changes in molecular vibrations due to deuteration could potentially influence how a drug binds to its receptor.

Alterations in Protein-Protein Interactions: Deuteration could potentially affect the interactions of a drug with proteins other than its primary target.

Impact on Cellular Signaling Pathways: By altering the half-life and concentration of active metabolites, deuteration can indirectly influence downstream signaling pathways. nih.govjuniperpublishers.com

Influence on Off-Target Effects: Metabolic shunting caused by deuteration could potentially reduce the formation of toxic metabolites, thereby improving the safety profile of a drug. juniperpublishers.comnih.govjuniperpublishers.com

A deeper understanding of these broader biological impacts will be crucial for fully harnessing the potential of deuterium substitution in drug design and for developing safer and more effective medicines.

Q & A

Basic Research Questions

Q. What is the primary application of 7-Hydroxy Fluphenazine-d8 in pharmacological research?

- Answer: this compound is a deuterated analog of Fluphenazine, a dopamine D1/D2 receptor antagonist. Its primary use is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy of parent compounds and metabolites in pharmacokinetic studies. Deuterium labeling minimizes isotopic interference, ensuring precise calibration curves .

Q. How is this compound synthesized and characterized for research use?

- Answer: Synthesis involves deuteration via hydrogen-deuterium exchange under controlled conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to verify purity (>98%). Batch-specific certificates of analysis (COA) detail isotopic enrichment and stability under storage conditions (e.g., -20°C in inert atmospheres) .

Q. What experimental controls are essential when using deuterated standards like this compound?

- Answer: Key controls include:

- Matrix-matched calibration: Spiking deuterated standards into biological matrices (e.g., plasma, brain homogenates) to account for ion suppression/enhancement.

- Stability testing: Assessing degradation under freeze-thaw cycles and long-term storage.

- Cross-validation: Comparing results with non-deuterated analogs to confirm isotopic fidelity .

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic properties of 7-Hydroxy Fluphenazine in comparative metabolic studies?

- Answer: Deuteration alters metabolic stability by reducing hepatic clearance via the kinetic isotope effect (KIE). For example, deuterated compounds exhibit prolonged half-lives in cytochrome P450-mediated oxidation. Researchers should use radiolabeled analogs (e.g., ³H/¹⁴C) in tandem with LC-MS to track metabolic pathways and quantify deuterium retention in vivo .

Q. What methodological considerations are critical when designing receptor binding assays with this compound?

- Answer:

- Receptor saturation assays: Use cold ligands (non-deuterated Fluphenazine) to validate competitive binding curves.

- Nonspecific binding controls: Include excess dopamine (10 μM) to distinguish specific D1/D2 receptor interactions.

- Batch variability: Test multiple deuterated batches to ensure consistent receptor affinity (Ki values ≤ 1 nM for D2 receptors) .

Q. How can researchers resolve contradictions in data on this compound’s off-target effects?

- Answer: Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary neurons). Mitigation strategies include:

- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways.

- Functional assays: Use calcium imaging or cAMP quantification to validate receptor selectivity.

- Meta-analysis: Compare results across published studies, prioritizing those with rigorous quality controls (e.g., >95% receptor purity in membrane preparations) .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in studies using this compound?

- Answer:

- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bayesian hierarchical modeling: Account for inter-experiment variability in multi-site studies.

- Bootstrap resampling: Estimate confidence intervals for small-sample datasets (n < 6) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.